molecular formula C12H12N2O3 B232415 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate

2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate

Cat. No. B232415
M. Wt: 232.23 g/mol
InChI Key: VFMNMORLWHRWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate, also known as OQDC, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. OQDC is a member of the carbamate family of compounds and has been studied extensively for its potential use as an insecticide, herbicide, and fungicide.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. By inhibiting this enzyme, 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate disrupts the neurotransmission process, leading to paralysis and death of the insect. In cancer cells, 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate has been found to induce apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate has been found to have minimal toxicity to mammals, making it a promising candidate for use in pest control. However, it has been found to have some toxicity to aquatic organisms, which needs to be further studied. In cancer cells, 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate is its broad-spectrum activity against a wide range of pests. It is also relatively easy to synthesize and has minimal toxicity to mammals. However, 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate has some limitations, such as its potential toxicity to aquatic organisms and its limited solubility in water, which can make it difficult to use in some applications.

Future Directions

There are several future directions for the study of 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the study of the potential use of 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate in combination with other compounds to improve its effectiveness. Furthermore, the potential use of 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate in cancer treatment needs to be further studied to determine its efficacy and safety. Finally, the environmental impact of 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate needs to be studied to determine its suitability for use in pest control.
In conclusion, 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate is a promising compound that has potential applications in various fields, including pest control and cancer treatment. Its mechanism of action involves the inhibition of acetylcholinesterase and induction of apoptosis in cancer cells. While 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate has some limitations, its advantages make it a promising candidate for further study. Future research should focus on improving the synthesis methods, studying the potential use of 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate in combination with other compounds, and determining its environmental impact.

Synthesis Methods

The synthesis of 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate involves the reaction of 2-hydroxy-1,2-dihydroquinoline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with oxalyl chloride to yield the final product. This method has been reported to produce 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate with a yield of up to 80%.

Scientific Research Applications

2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate has been extensively studied for its potential use in pest control. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and cockroaches. 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate has also shown promising results as a herbicide and fungicide. In addition to its use in pest control, 2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate has been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo.

properties

Product Name

2-Oxo-1,2-dihydro-4-quinolinyl dimethylcarbamate

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(2-oxo-1H-quinolin-4-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C12H12N2O3/c1-14(2)12(16)17-10-7-11(15)13-9-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,13,15)

InChI Key

VFMNMORLWHRWCI-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OC1=CC(=O)NC2=CC=CC=C21

Canonical SMILES

CN(C)C(=O)OC1=CC(=O)NC2=CC=CC=C21

Origin of Product

United States

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